molecular formula C14H27N3O3 B14772367 Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate

Cat. No.: B14772367
M. Wt: 285.38 g/mol
InChI Key: REDRTODBLIBYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, an aminopropanoyl group, and a tert-butyl ester. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with 2-aminopropanoic acid and methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal research, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
  • Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)11-7-6-8-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3

InChI Key

REDRTODBLIBYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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